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molecular formula H3KO2 B1261204 Potassium hydroxide monohydrate

Potassium hydroxide monohydrate

Cat. No. B1261204
M. Wt: 74.121 g/mol
InChI Key: LUMVCLJFHCTMCV-UHFFFAOYSA-M
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Patent
US08524766B2

Procedure details

5-bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl acetate (2.6 g, 8.7 mmol) was stirred in dioxane at RT. Aqueous KOH (10%) was added until basic pH was reached (1:1 water/KOH (10%)). Water was added and the solution was extracted with EtOAc: The combined organic phases were washed with brine, dried and evaporated to dryness to give the title compound (0.8 g). MS m/z (rel. intensity, 70 eV) 263 (M+, 97), 262 (M+, bp), 218 (39), 207 (50), 206 (51).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([F:12])[C:6]=1[O:13][CH2:14][CH:15]1[CH2:17][O:16]1)(=O)C.[OH-].[K+].O.[OH-].[K+].O>O1CCOCC1>[Br:11][C:9]1[CH:8]=[C:7]([F:12])[C:6]2[O:13][CH2:14][CH:15]([CH2:17][OH:16])[O:4][C:5]=2[CH:10]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC(=C1)Br)F)OCC1OC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(OC(CO2)CO)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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